molecular formula C16H28O B14577031 7,7,10a-Trimethyldodecahydro-2H-naphtho[2,1-c]pyran CAS No. 61467-48-9

7,7,10a-Trimethyldodecahydro-2H-naphtho[2,1-c]pyran

Cat. No.: B14577031
CAS No.: 61467-48-9
M. Wt: 236.39 g/mol
InChI Key: QRAQUGHEJRTZAI-UHFFFAOYSA-N
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Description

7,7,10a-Trimethyldodecahydro-2H-naphtho[2,1-c]pyran is a complex organic compound with the molecular formula C18H30O It is a derivative of naphthopyran and is known for its unique structural properties, which include a fused ring system with multiple chiral centers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7,10a-Trimethyldodecahydro-2H-naphtho[2,1-c]pyran typically involves multiple steps, starting from simpler organic molecules One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the naphthopyran coreThe reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis. Key factors include the selection of raw materials, the design of reactors, and the implementation of purification techniques such as distillation or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

7,7,10a-Trimethyldodecahydro-2H-naphtho[2,1-c]pyran can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce halogens or nitro groups into the molecule .

Scientific Research Applications

7,7,10a-Trimethyldodecahydro-2H-naphtho[2,1-c]pyran has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s derivatives have been investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 7,7,10a-Trimethyldodecahydro-2H-naphtho[2,1-c]pyran exerts its effects involves interactions with specific molecular targets and pathways. For instance, its biological activity may be mediated through binding to enzymes or receptors, leading to changes in cellular processes. The exact pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

    Sclareoloxide: A related compound with similar structural features but different functional groups.

    Manoyl oxide: Another derivative of naphthopyran with distinct chemical properties.

    Epimanoyl oxide: A stereoisomer of manoyl oxide with unique biological activities.

Uniqueness

7,7,10a-Trimethyldodecahydro-2H-naphtho[2,1-c]pyran is unique due to its specific arrangement of methyl groups and the presence of multiple chiral centers

Properties

CAS No.

61467-48-9

Molecular Formula

C16H28O

Molecular Weight

236.39 g/mol

IUPAC Name

7,7,10a-trimethyl-2,4,4a,5,6,6a,8,9,10,10b-decahydro-1H-benzo[f]isochromene

InChI

InChI=1S/C16H28O/c1-15(2)8-4-9-16(3)13-7-10-17-11-12(13)5-6-14(15)16/h12-14H,4-11H2,1-3H3

InChI Key

QRAQUGHEJRTZAI-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2(C1CCC3C2CCOC3)C)C

Origin of Product

United States

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